molecular formula C6H4N6 B3066640 3,3'-BI-1,2,4-Triazine CAS No. 855244-43-8

3,3'-BI-1,2,4-Triazine

Cat. No. B3066640
CAS RN: 855244-43-8
M. Wt: 160.14 g/mol
InChI Key: KRWGPAQDPHZSRD-UHFFFAOYSA-N
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Description

3,3’-BI-1,2,4-Triazine is a derivative of 1,2,4-Triazines, which are six-membered heterocyclic compounds possessing three nitrogen in its structure with the general formula C3H3N3 . These compounds and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Notably, the triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 3,3’-BI-1,2,4-Triazine were not found in the search results, it’s known that triazine and tetrazine moieties provide rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Scientific Research Applications

Optoelectronic Applications

Researchers have developed oligothiophene derivatives with 1,2,4-triazine and 5,5′-bi-1,2,4-triazine, showing that these compounds can significantly enhance electron-accepting properties. This makes them potentially useful as n-type semiconductors in a range of organic optoelectronic applications (Branowska et al., 2016).

Chemical Synthesis and Material Science

A study focused on the synthesis of 3,3'-dimethyl-5,5'-bis(1,2,4-triazine) highlighted its properties for designing supramolecular arrangements, including metal chelation, which could have implications in chemical synthesis and material science (Courcot et al., 2007).

Energetic Materials and Explosives

Recent research has shown the potential of bis-5,6 fused triazole-triazine compounds, including 3,3'-BI-1,2,4-Triazine derivatives, as advanced heat-resistant explosives with high energy and low sensitivity. This application is crucial in the field of energetic materials (Li et al., 2022).

Synthesis Methods and Mechanisms

Research into the synthesis of 1,2,4-Triazines, including 3,3'-BI-1,2,4-Triazine, has been progressing. Tandem cyclization methods offer efficient, green routes for creating these compounds, which are important in various fields, including medicine and materials (Li et al., 2019).

Mechanism of Action

While the specific mechanism of action for 3,3’-BI-1,2,4-Triazine is not explicitly mentioned in the search results, it’s worth noting that triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably effective against a variety of biological targets .

Future Directions

The future directions for 3,3’-BI-1,2,4-Triazine and its derivatives could involve further exploration of their synthesis, reactivity, and applications. Their bioorthogonal application with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . Additionally, their wide range of biological activities suggests potential for development of new pharmaceutical products .

properties

IUPAC Name

3-(1,2,4-triazin-3-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c1-3-9-11-5(7-1)6-8-2-4-10-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGPAQDPHZSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C2=NC=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628578
Record name 3,3'-Bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-BI-1,2,4-Triazine

CAS RN

855244-43-8
Record name 3,3'-Bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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